Steric Bulk and Chiral Complexity: 3-Methyl vs. Des-Methyl Analogs
The 3-methyl group in 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid introduces a chiral center and increases steric bulk, which can restrict rotational freedom and influence binding to chiral environments. In contrast, 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid (CAS 1512932-26-1), lacking the 3-methyl group, is achiral and less sterically demanding . This structural difference is quantifiable by molecular weight (250.19 vs. 236.17 g/mol) and by the presence of one additional sp³-hybridized chiral center.
| Evidence Dimension | Steric bulk and chirality (molecular weight, number of chiral centers) |
|---|---|
| Target Compound Data | MW 250.19 g/mol; one chiral center (C3) |
| Comparator Or Baseline | 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid (MW 236.17 g/mol; achiral) |
| Quantified Difference | ΔMW = +14.02 Da; +1 chiral center |
| Conditions | Structural comparison based on molecular formula (C₁₁H₁₀F₄O₂ vs. C₁₀H₈F₄O₂) and stereochemical analysis |
Why This Matters
The additional chiral center enables stereospecific interactions with biological targets, a critical factor for lead optimization in medicinal chemistry where enantioselectivity determines efficacy and safety. This compound can serve as a chiral probe or intermediate where achiral analogs cannot.
